碘酸铷

描述

Synthesis Analysis

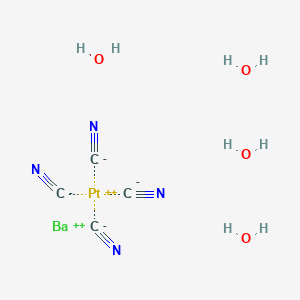

Two new rubidium iodates, β-RbIO₃(HIO₃)₂ and Rb₃(IO₃)₃(I₂O₅)(HIO₃)₄(H₂O), have been synthesized via hydrothermal reaction. These compounds demonstrate different structural motifs with the presence of IO₃⁻ anions, HIO₃ molecules, and dimeric I₂O₅ molecules, interconnected by Rb⁺ cations into multidimensional structures. The synthesis process highlights the versatility of rubidium iodate compounds in forming complex architectures suitable for nonlinear optical applications and other scientific studies (Xu et al., 2014).

Molecular Structure Analysis

The molecular structure of rubidium iodate variants showcases a range of dimensionalities, from three-dimensional frameworks to layered structures. For example, β-RbIO₃(HIO₃)₂ exhibits a three-dimensional structure, whereas Rb₃(IO₃)₃(I₂O₅)(HIO₃)₄(H₂O) features a two-dimensional layered structure. These structural variations are pivotal for the compound's physical properties and applications, notably in the field of second-order nonlinear optics (Xu et al., 2014).

Chemical Reactions and Properties

Rubidium iodates participate in various chemical reactions that underline their potential in optical materials science. Their ability to form large bulk crystals and exhibit significant second-harmonic generation (SHG) responses suggests their suitability for nonlinear optical applications. The chemical stability, coupled with their unique optical properties, makes rubidium iodates valuable for research and technological advancements in photonics and related fields (Xu et al., 2014).

Physical Properties Analysis

Rubidium iodates possess distinct physical properties, such as a short-wavelength absorption edge and significant SHG efficiency. The Vickers hardness and laser-induced damage threshold further contribute to their applicability in optical devices. These properties are critical for materials used in harsh environments or requiring high durability and resistance to optical damage (Xu et al., 2014).

Chemical Properties Analysis

The chemical properties of rubidium iodates, including their reactivity and stability under different conditions, are essential for their application in material science. The study of their vibrational spectra and thermal stabilities provides insights into their chemical behavior and compatibility with various technological applications, particularly in the development of new nonlinear optical materials (Xu et al., 2014).

科学研究应用

非线性光学材料:β-RbIO3(HIO3)2,一种碘酸铷,在非线性光学应用中展现出显著潜力。它表现出可相位匹配的二次谐波产生(SHG),响应约为KH2PO4的1.5倍。该材料还具有显著的激光诱导损伤阈值和维氏硬度,表明其适用于耐用光学元件。此外,其热稳定性和振动光谱已经被探索,进一步强调了其在这一领域的实用性 (Xiang Xu et al., 2014)。

从自然资源中提取:铷是一种稀有碱金属,由于其独特的性质,在光学和激光技术、电子学、电信和基于量子力学的计算设备等各种应用中被使用。从锂或铯富矿物和天然卤水中提取铷是复杂且昂贵的,需要物理和化学处理。目前正在研究高效、具有成本效益和环保的铷回收方法 (B. Ertan, 2017)。

农业研究:铷已被用于标记农业研究中的欧洲玉米螟。这种技术涉及将铷应用于玉米植物,可以追踪和研究这些害虫的扩散和行为,而不会对它们的死亡率或繁殖力产生不良影响 (D. Legg & H. Chiang, 1984)。

医学和精神研究:在精神病学中,已经研究了铷的抗抑郁特性,尽管需要更多的受控研究来证实其效果。其在动物系统中独特的神经生理特性表明有潜力用于治疗情感障碍和精神分裂症 (P. Malek-Ahmadi & J. Williams, 1984)。

钙钛矿太阳能电池:铷被探索作为多阳离子钙钛矿电池中的替代阳离子,以优化带隙,这对于高效率的钙钛矿-硅串联太阳能电池至关重要。其添加改善了电池的结晶度和光稳定性,有助于提高太阳能转换效率 (The Duong et al., 2017)。

蛋白质晶体学中的相位:当铷离子结合到蛋白质表面时,可以促进晶体结构的相位,正如在对来自热门古菌的hsp60顶端结构域的研究中所展示的那样。这种方法提供了一种探索单价金属离子与蛋白质和其他大分子相互作用的方法 (S. Korolev et al., 2001)。

未来方向

Iodine clocks, which include iodate reactions, are fascinating nonlinear chemical systems with a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

属性

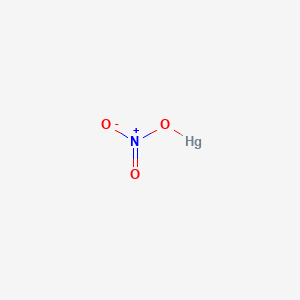

IUPAC Name |

rubidium(1+);iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOUAZZDKTZOPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

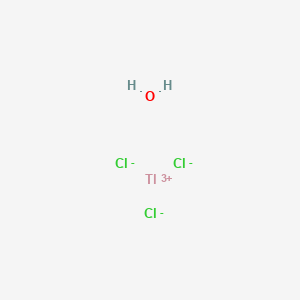

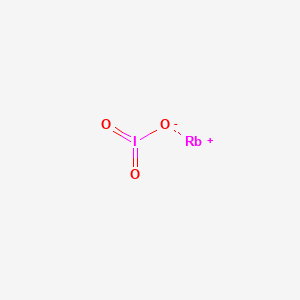

[O-]I(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbIO3, IO3Rb | |

| Record name | rubidium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20928631 | |

| Record name | Rubidium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.370 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium iodate | |

CAS RN |

13446-76-9 | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)